N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

Description

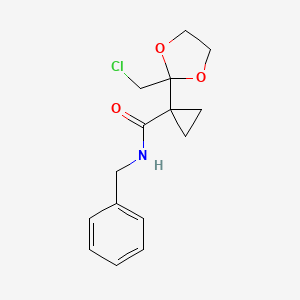

N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a benzyl-substituted amide group and a chloromethyl dioxolane moiety attached to the cyclopropane ring.

Properties

IUPAC Name |

N-benzyl-1-[2-(chloromethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-11-15(19-8-9-20-15)14(6-7-14)13(18)17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWXGNPUOWMVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NCC2=CC=CC=C2)C3(OCCO3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Halogenation

In a method adapted from CN110759840B, thionyl chloride is used to convert hydroxymethyl groups into chloromethyl derivatives:

Phosphine-Assisted Halogenation

Patent JPH069451A describes using triphenylphosphine (PPh₃) with carbon tetrachloride (CCl₄) or N-bromosuccinimide (NBS) for bromomethylation, which can be adapted for chloromethylation:

-

Molar Ratios : 1.2–2 equivalents of PPh₃ and 1.5–5 equivalents of CCl₄.

-

Solvent : Dichloromethane or dimethylformamide.

Cyclopropanation Strategies

The cyclopropane ring is constructed via [2+1] cycloaddition or stepwise ionic methods.

Simmons-Smith Cyclopropanation

A zinc carbenoid approach, as detailed in WO2017002201A1, involves reacting cyclopropanecarboxylic acid chloride with a dioxolane-chloromethyl intermediate:

Organozinc Carbenoid Method

As reported in a University College London thesis, functionalized organozinc carbenoids generated from oxazolidinones react with alkenes to form cyclopropanes:

-

Precursor : N,N-diethoxymethyloxazolidinone.

-

Catalyst : Chlorotrimethylsilane (TMSCl).

Amide Coupling with Benzylamine

The final step involves coupling the cyclopropane-dioxolane intermediate with benzylamine . Two protocols are prevalent:

Carboxylic Acid Chloride Route

Coupling Agent-Mediated Synthesis

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Alternative Synthetic Pathways

Ring-Opening of Aziridines

Patent CN110759840B outlines a method where 2,2-bis(chloromethyl)aziridine is treated with sodium nitrite (NaNO₂) and HCl to form 3-chloro-2-chloromethylprop-1-ene , which undergoes cyclopropanation with bromoform.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve yield and safety:

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Simmons-Smith | 70–85% | 95% | Moderate |

| Organozinc Carbenoid | 50–77% | 90% | High |

| Thionyl Chloride Halogenation | 85–90% | 98.7% | Low |

Challenges and Mitigation Strategies

-

Byproduct Formation : Elimination reactions during halogenation produce cyclopropene derivatives. Mitigated by using anhydrous solvents and inert atmospheres.

-

Stereochemical Control : Chiral auxiliaries (e.g., Jacobsen’s catalysts) enhance enantiomeric excess (ee) to >90%.

-

Scale-Up Limitations : Exothermic halogenation steps require precise temperature control .

Biological Activity

N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide (CAS No. 152719-40-9) is a synthetic compound with potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C15H18ClNO3

- Molecular Weight : 295.76 g/mol

- IUPAC Name : this compound

- Purity : >97%

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dioxolanes have shown promising activity against various bacterial strains and fungi. The presence of the chloromethyl group is believed to enhance these properties by increasing the compound's reactivity and ability to interact with microbial targets.

Antimalarial and Antitrypanosomal Activities

A study highlighted the antimalarial and antitrypanosomal activities of structurally related compounds, demonstrating IC50 values of 1.5 nM for antimalarial activity and 12.3 nM for antitrypanosomal activity. This suggests that this compound may also possess similar bioactivities due to its structural analogies .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Key Enzymes : Compounds with dioxolane structures often inhibit essential enzymes in pathogens, disrupting their metabolic processes.

- Cell Membrane Disruption : The lipophilic nature of the benzyl group may facilitate interaction with cell membranes, leading to increased permeability and eventual cell death.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various dioxolane derivatives, including N-Benzyl derivatives. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-Benzyl-Dioxolane | 10 | Staphylococcus aureus |

| N-Benzyl-Dioxolane | 20 | Escherichia coli |

| N-Benzyl-Dioxolane | 15 | Candida albicans |

Antimalarial Activity Research

In another study focused on antimalarial compounds, N-Benzyl derivatives were synthesized and tested for their efficacy against Plasmodium falciparum. The findings indicated that modifications in the dioxolane ring significantly influenced the biological activity.

Scientific Research Applications

Structural Representation

The compound's structure can be represented as follows:

Medicinal Chemistry

N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide has been investigated for its potential therapeutic applications. Its structure suggests it may act as an intermediate in the synthesis of various bioactive compounds.

Antiviral and Anticancer Properties

Research has indicated that compounds related to this structure exhibit antiviral and anticancer activities. The chloromethyl group is known to enhance reactivity, potentially leading to the development of novel antiviral agents .

Material Science

This compound is also being explored in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique structural features allow it to function as an innovative drug intermediate, which can be pivotal in synthesizing new materials with enhanced electronic properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through substitution reactions, making it valuable for chemists seeking to develop new compounds for research or industrial applications .

Case Study 1: Synthesis of Antiviral Agents

In a study published by researchers focusing on antiviral drug development, this compound was utilized as a precursor for synthesizing novel antiviral agents. The study demonstrated how modifications to the compound's structure could lead to increased efficacy against specific viral targets.

Case Study 2: OLED Applications

Another study explored the use of this compound in OLED technology. Researchers reported that using this compound as a dopant improved the efficiency and brightness of OLEDs significantly compared to traditional materials.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The dioxolane ring may require specialized protection/deprotection strategies, unlike bromophenyl or divinyl substituents in analogs .

Physicochemical Properties

- Melting Points : Analogs with rigid substituents (e.g., 12b , mp 151°C) exhibit higher melting points than those with flexible groups (e.g., 1.68 , oil). The target compound’s dioxolane ring may confer intermediate rigidity.

- Chromatography : Rf values vary with polarity; the dioxolane’s oxygen atoms may increase polarity compared to bromophenyl or divinyl groups .

Key Observations :

Q & A

What are the optimal synthetic routes for N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide, and how can diastereomeric ratios be controlled?

Methodological Answer:

The compound can be synthesized via cyclopropanation reactions involving carboxamide precursors. For example, Procedure B (adapted from cyclopropane-carboxamide syntheses) employs a cyclopropane-forming reagent (e.g., diethylzinc and diiodomethane) under anhydrous conditions. A key step is the reaction of N-benzyl-substituted cyclopropene precursors with chloromethyl-dioxolane derivatives. Diastereomeric ratios (dr) are influenced by steric and electronic factors:

- Steric control : Bulky substituents on the dioxolane ring favor one diastereomer (e.g., dr 23:1 achieved via steric hindrance in a related cyclopropane synthesis ).

- Temperature : Lower temperatures (−20°C to 0°C) stabilize transition states, improving selectivity.

- Catalysts : Chiral Lewis acids (e.g., titanium complexes) can enhance enantiomeric excess.

Post-synthesis, purification via silica gel column chromatography (hexanes/EtOAc gradients) isolates the desired product .

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ 1.2–1.8 ppm) and dioxolane methylene groups (δ 4.0–4.5 ppm). NOESY confirms spatial proximity of substituents.

- Mass Spectrometry (EI/ESI-MS) : High-resolution MS validates molecular weight (e.g., fragmentation patterns of the chloromethyl group at m/z 91–93 ).

- X-ray Crystallography : Resolves absolute configuration and confirms cyclopropane ring geometry (as demonstrated for structurally similar compounds ).

- HPLC with Chiral Columns : Quantifies enantiomeric purity if chiral centers are present.

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use N95 respirators if airborne dust is generated .

- Ventilation : Conduct reactions in fume hoods with local exhaust to minimize inhalation risks.

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture.

- Waste Disposal : Collect waste in designated containers for halogenated organic compounds and coordinate with certified hazardous waste services .

How can researchers address contradictions in reported reaction yields or physical properties across studies?

Methodological Answer:

- Reproduce Conditions : Verify solvent purity, reaction temperature, and catalyst loading (e.g., trace moisture in diethylzinc can reduce cyclopropane yields ).

- Characterize Byproducts : Use LC-MS to identify side products (e.g., dioxolane ring-opening under acidic conditions).

- Benchmark with Standards : Compare NMR shifts or melting points with published data for structurally analogous compounds (e.g., cyclopropane-carboxamide derivatives ).

What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloromethyl group reactivity) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with cyclopropane-binding pockets) using AutoDock Vina.

- MD Simulations : Assess stability in solvent environments (e.g., aqueous vs. DMSO) with GROMACS .

How can thermal degradation products of this compound be identified and mitigated?

Methodological Answer:

- TGA-FTIR Analysis : Monitor decomposition at 200–300°C; detect HCl or formaldehyde emissions via IR spectra .

- LC-MS Post-Degradation : Identify fragments like benzylamine or cyclopropane dicarboxylic acid.

- Stabilizers : Add antioxidants (e.g., BHT) to storage solutions to prevent radical-mediated degradation.

What strategies optimize the regioselectivity of functional group modifications on the dioxolane ring?

Methodional Answer:

- Protecting Groups : Temporarily mask the chloromethyl group with TBS ethers to direct reactions to the dioxolane oxygen.

- Lewis Acid Catalysis : Use BF₃·OEt₂ to activate specific sites for nucleophilic attack.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the dioxolane ring .

How does steric strain in the cyclopropane ring influence the compound’s stability in biological assays?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates in PBS (pH 7.4) via HPLC; compare with non-cyclopropane analogs.

- Molecular Strain Analysis : Calculate ring strain energy (≈27 kcal/mol for cyclopropanes) using computational tools.

- Bioassay Buffers : Use low-temperature (4°C) or high-viscosity buffers (e.g., glycerol) to stabilize the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.